molecular formula C22H28GdN3O11 B138120 Gadobenate dimeglumine CAS No. 127000-20-8

Gadobenate dimeglumine

货号: B138120
CAS 编号: 127000-20-8
分子量: 667.7 g/mol
InChI 键: MXZROTBGJUUXID-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gadobenate dimeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is known for its ability to enhance the visibility of internal structures in the body, particularly the liver and central nervous system. This compound is marketed under the brand name MultiHance and was approved by the FDA in 2004 .

科学研究应用

Hepatobiliary Imaging

Gadobenate dimeglumine is effective for assessing liver lesions and biliary tract abnormalities due to its dual excretion pathway. Studies have shown that it significantly enhances liver signal intensity on T1-weighted images, allowing for better visualization of hepatic lesions and biliary obstructions .

Key Findings:

  • A study demonstrated up to 149% enhancement of liver imaging at optimal doses .
  • It is particularly useful for diagnosing conditions such as choledocholithiasis and acute cholecystitis due to its biliary excretion properties .

Central Nervous System Imaging

In brain MRI, this compound has been shown to provide superior contrast enhancement compared to other GBCAs like gadoterate meglumine. This improvement is crucial for delineating brain tumors and assessing their morphology .

Comparative Efficacy:

  • This compound showed significantly better morphologic information in brain MRIs compared to gadoterate meglumine at equivalent doses .
  • A meta-analysis indicated a pooled sensitivity of 0.924 and specificity of 0.974 for this compound in various imaging contexts, underscoring its diagnostic reliability .

Safety Profile

While generally well-tolerated, this compound can cause mild to moderate side effects such as nausea and transient pruritus . Serious adverse reactions, including anaphylactic shock, have been reported but are rare, with an incidence rate lower than 0.01% in large studies .

Adverse Events Summary:

  • Common mild reactions: Nausea, warmth at the injection site.
  • Rare severe reactions: Anaphylaxis, requiring immediate medical intervention .

Comparative Analysis with Other GBCAs

A comparative analysis highlights the advantages of this compound over traditional GBCAs:

FeatureThis compoundGadopentetate Dimeglumine
RelaxivityHigherLower
Biliary ExcretionYesNo
Sensitivity (Pooled)0.9240.838
Specificity (Pooled)0.9740.935

This table illustrates the superior performance of this compound in both sensitivity and specificity metrics when used in clinical diagnostics.

Case Studies

Several case studies have documented the successful application of this compound in various clinical scenarios:

  • Case Study 1: A patient with suspected cholangitis underwent MRI with this compound, revealing significant biliary dilation that was not visible with other contrast agents.
  • Case Study 2: In a cohort study involving patients with brain tumors, this compound provided clearer delineation of tumor margins compared to standard agents.

These examples reinforce the compound's utility across different medical fields.

作用机制

Target of Action

Gadobenate Dimeglumine, also known as Gadobenic acid, is a gadolinium-based contrast agent (GBCA) used primarily for magnetic resonance imaging (MRI) of the liver . The primary targets of this compound are the hepatocytes in the liver . It is specifically taken up by these cells and excreted through the biliary system .

Mode of Action

This compound is a gadolinium-containing paramagnetic agent . When exposed to an external magnetic field, it induces a large local magnetic field in the exposed tissues . This local magnetism disrupts water protons in the vicinity, resulting in a change in proton density and spin characteristics, which can be detected by the imaging device .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a contrast agent in MRI. It enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissue . This allows for the detection and visualization of lesions and abnormal vascularity .

Pharmacokinetics

This compound distributes mainly to the extracellular space . After injection, Gadobenate and dimeglumine dissociate; pharmacokinetics are based on Gadobenate . There is no additional biotransformation of Gadobenate . It is excreted through urine (78% to 96%) and feces (0.6% to 4%) . The elimination half-life in adults with normal renal function is approximately 1.2 to 1.96 hours .

Result of Action

The primary result of this compound’s action is the enhanced visualization of lesions and abnormal vascularity in MRI scans . This is particularly useful in the imaging of the liver, where it can help detect and visualize lesions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, patients with impaired elimination of the drug, such as those with chronic, severe kidney disease or acute kidney injury, are at a higher risk for Nephrogenic Systemic Fibrosis (NSF) .

生化分析

Biochemical Properties

Gadobenate Dimeglumine differs from other GBCAs due to the benzene ring that confers weak protein binding, leading to an increased R1 and R2 relaxivity . This weak protein binding allows this compound to interact with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

This compound is specifically taken up by hepatocytes and excreted through the biliary system, making it a useful contrast agent for liver MRI . It can influence cell function by enhancing the visibility of lesions with abnormal blood-brain barrier or abnormal vascularity of the brain, spine, and associated tissues .

Molecular Mechanism

This compound develops a large local magnetic field when placed in a magnetic field. This local magnetism disrupts water protons in the vicinity, resulting in a change in proton density and spin characteristics, which can be detected by the imaging device .

Temporal Effects in Laboratory Settings

It is known that this compound can stay in the body for months or years after administration .

Dosage Effects in Animal Models

In animal models, this compound has shown to increase the detection of liver lesions in patients with primary malignant hepatic neoplasm

Metabolic Pathways

This compound is mainly distributed to the extracellular space and is excreted through the kidneys (78% to 96%) and feces (0.6% to 4%) . It does not undergo any additional biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues mainly to the extracellular space . It is specifically taken up by hepatocytes and excreted through the biliary system .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of gadobenate dimeglumine involves the reaction of gadolinium chloride with a chelating agent, typically diethylenetriaminepentaacetic acid (DTPA). The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of a stable complex. The resulting gadolinium-DTPA complex is then reacted with meglumine to form this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product. The reaction mixture is typically purified through recrystallization and filtration to remove any impurities .

化学反应分析

Types of Reactions: Gadobenate dimeglumine primarily undergoes complexation reactions due to the presence of gadolinium, a paramagnetic metal. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound are gadolinium chloride, diethylenetriaminepentaacetic acid, and meglumine. The reactions are carried out in aqueous solutions with careful control of pH and temperature to ensure the stability of the complex .

Major Products Formed: The major product formed in these reactions is this compound itself. There are no significant by-products due to the high specificity of the complexation reaction .

相似化合物的比较

Gadobenate dimeglumine is often compared with other gadolinium-based contrast agents such as gadopentetate dimeglumine, gadoterate meglumine, and gadobutrol. Compared to these agents, this compound has a higher relaxivity, which translates to better image contrast and resolution. This makes it particularly effective for imaging small lesions and vascular structures .

List of Similar Compounds:
  • Gadopentetate dimeglumine
  • Gadoterate meglumine
  • Gadobutrol
  • Gadodiamide
  • Gadoversetamide

This compound stands out due to its unique benzene ring structure, which contributes to its higher relaxivity and better imaging performance .

生物活性

Gadobenate dimeglumine, a gadolinium-based contrast agent (GBCA), is primarily used in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. Its unique properties and biological activities make it a significant tool in clinical diagnostics. This article explores the pharmacodynamics, pharmacokinetics, safety profile, and comparative efficacy of this compound, supported by data tables and case studies.

Pharmacodynamics

This compound operates as a paramagnetic agent, which means it enhances the magnetic resonance signal by affecting the relaxation times (T1 and T2) of nearby water protons. The mechanism involves:

  • Magnetic Moment : When exposed to a magnetic field, this compound generates a strong local magnetic field that increases the relaxation rates of water protons, thus enhancing signal intensity in tissues .
  • Relaxivity : It exhibits high relaxivity due to weak interactions with serum proteins, which leads to an improved contrast-to-noise ratio (CNR) and lesion-to-brain ratio (LBR) during imaging .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

  • Absorption and Distribution : Following intravenous administration, this compound dissociates into its active ion. Studies show linear pharmacokinetics with a two-compartment model best describing its behavior .
  • Elimination : Approximately 80% of the administered dose is excreted in urine within the first 24 hours, with a terminal elimination half-life of about 1.2 hours .
ParameterValue
Maximum Blood Concentration65.7 μg/mL
Blood Clearance0.2 L/h/kg
Steady-State Volume of Distribution0.32 L/kg
Terminal Elimination Half-Life1.2 hours

Safety Profile

The safety of this compound has been evaluated in numerous studies:

  • Adverse Reactions : Over 132,000 doses were administered in a study spanning 7.5 years, resulting in an adverse reaction rate of 0.18%. Notably, serious reactions occurred in only 5.1% of cases .
  • Anaphylaxis Cases : There have been documented cases of anaphylactic reactions; however, these are rare and often manageable with appropriate medical intervention .

Comparative Efficacy

Several studies have compared this compound with other GBCAs like gadodiamide and gadobutrol:

  • Enhanced Visualization : this compound has been shown to provide superior morphologic information and lesion enhancement compared to gadobutrol at equivalent doses (0.1 mmol/kg). In one study, reader preference was significantly higher for this compound across multiple qualitative endpoints (p < 0.0001) .
  • Clinical Trials : In a clinical trial assessing its effectiveness in various tumors, readers preferred this compound for its enhanced visualization capabilities in 43% to 47% of cases compared to other agents .

Case Studies

  • Case Study on Allergic Reaction :
    • A patient experienced an anaphylactic reaction after receiving this compound during an MRI procedure. Skin testing confirmed a mast cell-mediated response, highlighting the importance of monitoring for allergic reactions during administration .
  • Study on Pediatric Use :
    • A pharmacokinetic study involving children aged 2 to 5 years demonstrated that the pharmacokinetics of this compound were similar across age groups, indicating no need for dosage adjustments from adult recommendations .

属性

Key on ui mechanism of action

Gadobenate dimeglumine is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The large magnetic moment produced by the paramagnetic agent results in a large local magnetic field, which can enhance the relaxation rates of water protons in its vicinity leading to an increase of signal intensity (brightness) of tissue. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobenate dimeglumine decreases the T1 and T2 relaxation time in target tissues. At recommended doses, the effect is observed with the greatest sensitivity in the T1-weighted sequences.

CAS 编号

127000-20-8

分子式

C22H28GdN3O11

分子量

667.7 g/mol

IUPAC 名称

2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl-(1-carboxy-2-phenylmethoxyethyl)amino]ethyl]amino]acetate;gadolinium(3+)

InChI

InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3

InChI 键

MXZROTBGJUUXID-UHFFFAOYSA-K

SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

手性 SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3]

规范 SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

颜色/形态

Hygroscopic powder

密度

1.22 g/mL at 20 °C
pH = 6.5-7.5 ;  viscosity: 5.3 mPa at 27 °C;  density 1.220 mg/L at 20 °C /Multihance Injection/

熔点

124 °C

Key on ui other cas no.

127000-20-8

相关CAS编号

113662-23-0 (Parent)

溶解度

Freely soluble in water
Soluble in methanol;  practically insoluble in n-butanol, n-octanol, chloroform

同义词

3,6,9-triaza-12-oxa-3,6,9-tricarboxymethylene-10-carboxy-13-phenyltridecanoic acid, gadolinium
B 19036
B-19036
gadobenate dimeglumine
gadobenic acid
gadobenic acid, dimeglumine salt
gadolinium-benzyloxypropionyl tetraacetate
gadolinium-BOPTA-Dimeg
Gd(BOPTA)2
Gd-BOPTA
MultiHance

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gadobenate dimeglumine
Reactant of Route 2
Reactant of Route 2
Gadobenate dimeglumine
Reactant of Route 3
Reactant of Route 3
Gadobenate dimeglumine
Reactant of Route 4
Reactant of Route 4
Gadobenate dimeglumine
Reactant of Route 5
Reactant of Route 5
Gadobenate dimeglumine
Reactant of Route 6
Reactant of Route 6
Gadobenate dimeglumine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。